molecular formula C11H15N5O2 B2704191 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide CAS No. 1234989-78-6

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide

Cat. No.: B2704191
CAS No.: 1234989-78-6
M. Wt: 249.274
InChI Key: NLBAAEAEZNMDNY-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide is a synthetic heterocyclic compound designed for pharmaceutical and biological research. This acetamide derivative incorporates two key pharmacophores: a 3,5-dimethylpyrazole ring and a 5-methyl-1,3,4-oxadiazole moiety, linked through a methylacetamide bridge. This specific molecular architecture is of significant interest in medicinal chemistry. Compounds featuring pyrazolyl and oxadiazolyl subunits have been extensively investigated and demonstrate a broad spectrum of biological activities. Recent scientific literature indicates that novel hybrids containing these structures show promise as potent and selective anti-inflammatory agents by inhibiting the cyclooxygenase-2 (COX-2) enzyme . Furthermore, such heterocyclic hybrids have demonstrated satisfactory in vitro activity against a panel of human tumor cell lines, as well as antioxidant properties . The primary value of this compound lies in its use as a chemical building block or a key intermediate in drug discovery programs. Researchers can utilize it to explore structure-activity relationships (SAR), develop new therapeutic candidates for inflammatory conditions and cancer, and investigate underlying biological mechanisms. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-7-4-8(2)16(15-7)6-10(17)12-5-11-14-13-9(3)18-11/h4H,5-6H2,1-3H3,(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBAAEAEZNMDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=NN=C(O2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Research indicates that compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide exhibit various biological activities:

  • Antimicrobial Properties :
    • Studies have shown that pyrazole and oxadiazole derivatives possess significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial enzyme pathways .
  • Anticancer Activity :
    • The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the growth of cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% . The proposed mechanism includes interaction with specific enzymes involved in cancer metabolism.

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions under controlled conditions to ensure high yields. Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structural integrity of the compound.
  • Infrared Spectroscopy (IR) : Helps identify functional groups present in the molecule.
  • Mass Spectrometry (MS) : Provides information on the molecular weight and structure.

Applications in Medicinal Chemistry

The therapeutic potential of this compound extends to several areas:

  • Drug Development :
    • Given its biological activities, there is potential for development into new antimicrobial or anticancer agents. Ongoing research focuses on optimizing its structure for enhanced efficacy and reduced toxicity.
  • Agricultural Chemistry :
    • Similar compounds have been utilized in agricultural applications as fungicides or herbicides due to their ability to interfere with metabolic pathways in pests.

Case Studies

Several studies highlight the applications of this compound:

StudyFindings
Prabhakar et al. (2024)Investigated the antibacterial efficacy against S. aureus and E. coli, revealing promising results with certain derivatives showing high activity .
ACS Omega Study (2024)Reported significant anticancer activity against multiple cell lines with growth inhibition rates above 75% .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural Analog with Thiadiazole Substitution

Compound : 2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide

  • Molecular Formula : C₁₇H₂₁N₇O₂S
  • Key Features :
    • Replaces the oxadiazole group with a 1,3,4-thiadiazole ring.
    • Includes a pyridazine ring and isobutyl chain.
  • Implications: The sulfur atom in thiadiazole may enhance lipophilicity and alter binding interactions compared to oxadiazole.
  • Reference : ChemSpider ID 26039778 .

Benzofuran-Oxadiazole Derivatives

Compounds :

  • 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)
  • 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b)
  • Key Features :
    • Benzofuran replaces the pyrazole core.
    • Retain the oxadiazole-acetamide scaffold.
  • Biological Activity : Demonstrated antimicrobial efficacy, highlighting the role of oxadiazole in bioactivity .
  • Comparison : The target compound’s pyrazole group may offer improved metabolic stability over benzofuran, which is prone to oxidative degradation.

Pyrazolyl-Hydrazide Complex

Compound: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N,N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide

  • Key Features: Incorporates a hydroxyimino group and hydrazide linkage.
  • Structural Insight : X-ray crystallography confirms a planar geometry, suggesting strong intermolecular interactions. This contrasts with the target compound’s flexible acetamide-oxadiazole chain .

Physicochemical Properties

Property Target Compound Thiadiazole Analog Benzofuran-Oxadiazole
Core Heterocycle Pyrazole + Oxadiazole Pyrazole + Thiadiazole Benzofuran + Oxadiazole
Molecular Weight Not provided 387.46 g/mol ~350–400 g/mol (estimated)
Polarity Moderate (amide + oxadiazole) Higher (sulfur inclusion) Variable (depends on substituents)

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C11H14N4O2C_{11}H_{14}N_{4}O_{2}, with a molecular weight of 234.25 g/mol. The structure includes a pyrazole ring and an oxadiazole moiety, which are known for their diverse pharmacological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown activity against various Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Microorganism MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus152 (Norfloxacin)
Escherichia coli204 (Ciprofloxacin)
Pseudomonas aeruginosa258 (Gentamicin)

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study assessing various derivatives, it was found that certain structural modifications significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for the compound were lower than those of established chemotherapeutics like doxorubicin, indicating promising anticancer activity .

The biological activity can be attributed to the ability of the compound to interact with specific cellular targets. Molecular docking studies suggest that the compound binds effectively to proteins involved in cancer cell proliferation and survival pathways. The presence of electron-withdrawing groups enhances its binding affinity, thereby increasing its efficacy .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial efficacy of various pyrazole derivatives revealed that modifications at the N-position significantly influenced activity. The compound showed superior activity against E. coli and S. aureus, with structural analogs demonstrating varying degrees of effectiveness .
  • Anticancer Evaluation : In vitro studies on the cytotoxic effects against HeLa cells indicated that the compound induced apoptosis through caspase activation pathways. Flow cytometry analysis confirmed increased annexin V binding in treated cells compared to controls, suggesting a mechanism involving programmed cell death .

Q & A

Q. Can synergistic effects be exploited when combined with other therapeutic agents?

  • Methodology :
  • Use checkerboard assays to quantify synergy (FIC index) in antimicrobial or anticancer models .
  • Apply transcriptomic profiling (RNA-seq) to identify pathway crosstalk upon combination therapy .

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